molecular formula C6H10ClN3O2S B13067994 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

Cat. No.: B13067994
M. Wt: 223.68 g/mol
InChI Key: TXTQYNGCFYDDOC-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a specialized pyrazole-based chemical intermediate designed for research and development purposes. This compound features a chloro-substituted pyrazole core, a common pharmacophore and scaffold in medicinal chemistry, which is further functionalized with a 2-methanesulfonylethyl side chain. The presence of both electron-withdrawing groups and a reactive amine makes it a valuable precursor for the synthesis of more complex molecules. Its structure suggests potential utility in the exploration of new therapeutic agents, agrochemicals, and as a building block in organic synthesis. Researchers can leverage this compound to develop novel compounds for screening against biological targets, particularly where the sulfonyl group can influence solubility and binding interactions. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

4-chloro-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10ClN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

TXTQYNGCFYDDOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-chloroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to achieve the desired coupling under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at position 3 undergoes alkylation or acylation under mild conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride produces N-acetylated analogs, enhancing solubility for biological testing.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°C3-(Methylamino) derivative78–82
AcylationAcCl, Et₃N, THF, rt3-Acetamido derivative85

Nucleophilic Substitution at the Chloro Position

The electron-deficient C4 chloro group participates in nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides :

  • Reaction with piperidine in DMSO at 100°C replaces the chloro group with a piperidinyl moiety.

  • Thiophenol in the presence of CuI catalyzes C–S bond formation at position 4 .

Example Reaction :

C5H7ClN3O2S+C5H11NDMSO 100 CC10H18N4O2S+HCl\text{C}_5\text{H}_7\text{ClN}_3\text{O}_2\text{S}+\text{C}_5\text{H}_{11}\text{N}\xrightarrow{\text{DMSO 100 C}}\text{C}_{10}\text{H}_{18}\text{N}_4\text{O}_2\text{S}+\text{HCl}

Yield: 70% .

Cross-Coupling Reactions

Transition-metal-catalyzed cross-couplings enable functionalization at position 4:

  • Suzuki–Miyaura Coupling : Pd(PPh₃)₄ mediates coupling with arylboronic acids, replacing the chloro group with aryl rings .

  • Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines under Pd catalysis .

Coupling TypeCatalyst/BaseSubstrateProductYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid4-Aryl derivative65
BuchwaldPd(OAc)₂, XPhosMorpholine4-Morpholino derivative58

Reductive Amination

The primary amine reacts with aldehydes/ketones in reductive amination to form secondary amines. For example:

  • Condensation with benzaldehyde followed by NaBH₃CN reduction yields N-benzyl derivatives .

Key Data :

  • Reagents: Benzaldehyde, NaBH₃CN, MeOH, rt.

  • Product: 3-(Benzylamino)-4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazole.

  • Yield: 73% .

Halogenation and Oxidation

  • Halogenation : Electrophilic bromination (NBS/DMSO) introduces bromine at position 5 of the pyrazole ring .

  • Oxidation : The methanesulfonylethyl group can be oxidized to a sulfone using H₂O₂/AcOH.

ReactionConditionsProductYield (%)
BrominationNBS, DMSO, 25°C5-Bromo derivative82
Sulfone formationH₂O₂, AcOH, 60°CMethanesulfonylethyl → sulfone88

Mechanistic Insights

  • Nucleophilic Substitution : The chloro group’s reactivity is enhanced by electron-withdrawing effects from the sulfonylethyl group, facilitating NAS .

  • Cross-Coupling : Pd-mediated mechanisms proceed via oxidative addition of the C–Cl bond, followed by transmetalation and reductive elimination .

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine exhibits anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. This compound has been shown to arrest the cell cycle at specific phases, suggesting its potential as a chemotherapeutic agent. Research has demonstrated its ability to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cancer cell apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Its mechanism involves modulation of various signaling pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines .

Antioxidant Activities

Additionally, studies suggest that this pyrazole derivative exhibits antioxidant activities , which could protect cells from oxidative stress and related damage. This property enhances its therapeutic potential in conditions characterized by oxidative stress .

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug development. Researchers are investigating its interactions with various biological targets, including enzymes involved in critical metabolic pathways. The compound's ability to modulate enzyme activities could lead to the development of novel therapeutics for cancer and inflammatory diseases .

Cosmetic Formulations

Beyond medicinal applications, this compound may also find use in cosmetic formulations due to its potential skin benefits. Its safety and efficacy are being studied in dermatological applications, focusing on enhancing skin hydration and reducing inflammation .

Study on Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxic effects correlated with the concentration of the compound, showcasing its potential as an effective anticancer agent .

Dermatological Application Research

Another study focused on the use of this compound in topical formulations aimed at improving skin hydration and reducing inflammation. The findings suggested that formulations containing this compound demonstrated enhanced skin permeability and efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the transfer of phosphate groups from ATP to target proteins.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent at Position 1 Key Functional Groups Molecular Formula Molecular Weight
Target Compound 2-Methanesulfonylethyl Sulfone, Ethyl linker Not explicitly given Estimated ~250–270
4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine 2-Chlorobenzyl Benzyl, Chlorine C₁₀H₉Cl₂N₃ 242.11
4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (1-Methylpyrazol-3-yl)methyl Heterocyclic (pyrazole) C₈H₁₀ClN₅ 211.65
4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine 2-Chloro-4-fluorobenzyl Mixed halogenated benzyl C₁₀H₈Cl₂FN₃ 260.10
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine 5-(Trifluoromethyl)pyridin-2-yl Pyridine, Trifluoromethyl C₉H₇ClF₃N₄ 299.08
4-Chloro-1-(3-methoxypropyl)-1H-pyrazol-3-amine 3-Methoxypropyl Ether, Alkyl chain C₇H₁₂ClN₃O 189.64

Key Observations :

  • Sulfone vs.
  • Heterocyclic vs. Alkyl Substituents : Pyrazole- or pyridine-based substituents () introduce π-π stacking capabilities, whereas alkyl/ether chains () may improve metabolic stability.

Physicochemical Properties

  • Solubility : Sulfonylethyl substituents (target compound) likely increase aqueous solubility compared to lipophilic benzyl groups (e.g., ). However, trifluoromethylpyridine derivatives () may exhibit lower solubility due to hydrophobicity.

Biological Activity

4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential applications in medicinal chemistry, particularly as a selective androgen receptor modulator (SARM). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H11ClN4O2S
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 1484798-62-0

The primary biological activity of this compound is attributed to its role as a tissue-selective androgen receptor modulator. It exhibits high affinity for androgen receptors, demonstrating potent antagonistic effects, particularly in prostate cancer cell lines. The compound's structure allows it to selectively modulate androgen receptor activity, which is crucial in the treatment of AR-dependent conditions.

Antitumor Activity

Research indicates that compounds similar to this compound show significant inhibition of prostate cancer cell proliferation. Studies have demonstrated that these compounds can effectively reduce tumor growth by antagonizing androgen receptor signaling pathways .

In Vitro Studies

In vitro assays utilizing prostate cancer cell lines have shown that the compound can inhibit cell proliferation with an IC50 value in the low micromolar range. The compound's efficacy appears to be linked to its ability to disrupt AR-mediated transcriptional activity, leading to apoptosis in cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Toxicological assessments indicate a low potential for adverse drug interactions, making it a candidate for further development as a therapeutic agent .

Case Studies

Several case studies highlight the compound's potential:

  • Prostate Cancer Treatment : A study involving patients with advanced prostate cancer showed promising results when treated with SARMs similar to this compound, leading to reduced tumor markers and improved patient outcomes.
  • Safety Profile Assessment : Clinical trials assessing the safety and tolerability of SARMs revealed minimal side effects associated with this class of compounds, suggesting a favorable safety profile for further clinical exploration.

Data Table: Comparison of Biological Activities

Compound NameAR Affinity (Ki)IC50 (µM)Efficacy in Prostate Cancer
This compoundLow nanomolar~0.5Significant
Related SARM Compound ALow nanomolar~0.7Significant
Related SARM Compound BMicromolar~2.0Moderate

Q & A

Q. What are the common synthetic routes for 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, DE4333659 (1995) describes the preparation of 4-Arylmethyl-1H-pyrazol-3-amines via condensation of substituted pyrazole derivatives with halogenated intermediates under anhydrous conditions . A similar approach is seen in , where copper(I) bromide and cesium carbonate catalyze cross-coupling reactions to introduce sulfonylethyl groups . Key intermediates include 3-chloropyrazole derivatives and methanesulfonylethyl halides.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For instance, and highlight 1^1H NMR (δ 8.87 ppm for pyrazole protons) and IR (3298 cm1^{-1} for N-H stretches) to confirm structure . High-Resolution Mass Spectrometry (HRMS) is critical for molecular weight validation, as demonstrated in (m/z 215 [M+H]+^+) .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : Use solvent mixtures like ethyl acetate/hexane gradients (0–100%) for column chromatography, as shown in . For hygroscopic intermediates, recommends aprotics like dimethyl sulfoxide (DMSO) under anhydrous conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for the methanesulfonylethyl substitution step?

  • Methodological Answer : Catalyst selection and temperature control are critical. achieved 17.9% yield using copper(I) bromide at 35°C . improved yields to 98% in Mannich reactions by optimizing stoichiometry (e.g., 1:2.5 molar ratios of pyrazole to methoxymethyl reagents) .

Q. What strategies resolve ambiguous 13^1313C NMR signals in structurally similar pyrazole derivatives?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals. utilized X-ray crystallography to validate assignments in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazole . Computational tools () can model chemical shifts to cross-verify experimental data .

Q. How do substituents on the pyrazole core influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are essential. and suggest that chloro and methanesulfonylethyl groups enhance binding to kinase targets (e.g., imidazo[1,2-b]pyridazines in LY2784544) .

Q. Table 1: Substituent Effects on Bioactivity

Substituent PositionFunctional GroupObserved Activity (Reference)
3-AminoChloroEnhanced kinase inhibition
1-EthylMethanesulfonylethylImproved solubility

Q. How can computational methods predict reactivity in novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. 's ICReDD framework combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity effects) .

Q. How to reconcile contradictory data on reaction mechanisms across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., anhydrous DMSO, 35°C as in ) . emphasizes iterative feedback between computational predictions (e.g., activation energies) and experimental kinetics .

Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., chloro) direct electrophilic substitution to the 3-position. ’s Mannich reaction showed regioselective methylation at the 1-position due to steric effects from the methanesulfonylethyl group .

Q. How does crystal packing affect physicochemical properties?

  • Methodological Answer :
    X-ray crystallography () reveals intermolecular interactions (e.g., hydrogen bonds between NH and sulfonyl groups) that influence melting points and stability .

Safety and Compliance

Q. What precautions are necessary for handling hygroscopic intermediates?

  • Methodological Answer :
    Use inert atmospheres (N2_2/Ar) and moisture-free solvents, as in . Hazard statements (e.g., H315-H319 in ) mandate PPE (gloves, goggles) and proper ventilation .

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